molecular formula C12H16O3 B2690502 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 566157-50-4

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B2690502
CAS No.: 566157-50-4
M. Wt: 208.257
InChI Key: FRIAIIANUDZYIQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, featuring a methoxyphenyl group and two methyl groups attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 2-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: 3-(2-Hydroxyphenyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(2-Methoxyphenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-2,2-dimethylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxyphenyl)propanoic acid: Lacks the two methyl groups on the alpha carbon.

    2-Methoxybenzoic acid: Similar aromatic ring with a methoxy group but different side chain.

Uniqueness

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both a methoxy group and two methyl groups on the alpha carbon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAIIANUDZYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566157-50-4
Record name 3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid
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